12-Amino-7,8-dihydrocalanolide B
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Overview
Description
12-Amino-7,8-dihydrocalanolide B is a synthetic derivative of naturally occurring calanolides, which are tetracyclic 4-substituted dipyranocoumarins. Calanolides are known for their significant pharmacological properties, including anti-HIV, anticancer, antimicrobial, and antiparasitic activities . The compound this compound has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-7,8-dihydrocalanolide B typically involves the modification of naturally occurring calanolidesThis process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification techniques like crystallization and chromatography are employed to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
12-Amino-7,8-dihydrocalanolide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its therapeutic efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often screened for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pharmacologically active molecules.
Biology: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Medicine: The compound has shown promise in the treatment of infectious diseases, particularly HIV, due to its ability to inhibit reverse transcriptase.
Mechanism of Action
The mechanism of action of 12-Amino-7,8-dihydrocalanolide B involves its interaction with specific molecular targets and pathways. In the case of its anti-HIV activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane of pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-Amino-7,8-dihydrocalanolide B include:
Calanolide A: Another naturally occurring calanolide with significant anti-HIV activity.
Calanolide B: The parent compound from which this compound is derived.
7,8-Dihydrocalanolide B: A hydrogenated derivative of calanolide B with enhanced pharmacological properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique amino group at the 12th position, which enhances its pharmacological properties. This modification allows for greater versatility in chemical reactions and the potential to develop new derivatives with improved therapeutic efficacy .
Properties
CAS No. |
183791-92-6 |
---|---|
Molecular Formula |
C22H29NO4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(16S,17R,18S)-18-amino-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one |
InChI |
InChI=1S/C22H29NO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h10-12,18H,6-9,23H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI Key |
TXGOMXPLDAJWBS-PZROIBLQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)N |
Origin of Product |
United States |
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